9H-Fluorene, 2-azido-7-bromo-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
73332-83-9 |
|---|---|
Molecular Formula |
C13H8BrN3 |
Molecular Weight |
286.13 g/mol |
IUPAC Name |
2-azido-7-bromo-9H-fluorene |
InChI |
InChI=1S/C13H8BrN3/c14-10-1-3-12-8(6-10)5-9-7-11(16-17-15)2-4-13(9)12/h1-4,6-7H,5H2 |
InChI Key |
CCDKIZRGYYIKBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N=[N+]=[N-])C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Contextualization of Fluorene Scaffolds in Contemporary Research
Fluorene (B118485) and its derivatives are cornerstones in materials science and organic electronics. researchgate.netvulcanchem.com The rigid, planar structure of the fluorene scaffold, combined with its inherent fluorescence, makes it an attractive building block for a wide range of applications. researchgate.netrsc.org Researchers have extensively modified the fluorene core to fine-tune its optical and electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. nih.govchemimpex.com The C2, C7, and C9 positions of the fluorene molecule are particularly amenable to functionalization, allowing for the strategic attachment of various chemical groups to modulate the compound's characteristics. researchgate.net The development of novel synthetic methodologies has further expanded the library of fluorene derivatives, enabling the creation of materials with tailored properties for specific technological needs. ucf.eduthieme-connect.de
Significance of Azido and Bromo Functional Groups in Fluorene Systems
The introduction of azido (B1232118) (-N₃) and bromo (-Br) groups onto the fluorene (B118485) scaffold at the 2- and 7-positions, respectively, imparts a unique combination of reactive handles and electronic modifications.
The azido group is a versatile functional group in organic synthesis, most notably for its participation in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). ontosight.aisigmaaldrich.comacs.org This reaction allows for the efficient and specific covalent attachment of the fluorene unit to other molecules, such as biomolecules or polymers. ontosight.aiacs.org The azide (B81097) group itself can also influence the photophysical properties of the fluorene system. ontosight.ai Furthermore, azides can be reduced to amines, providing a pathway to further derivatization.
The bromo group serves as a key functional group for cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. smolecule.comresearchgate.net These palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds, enabling the construction of larger, more complex conjugated systems. smolecule.comresearchgate.net This is particularly important in the synthesis of polymers and small molecules for organic electronics, where extending the π-conjugation is crucial for tuning the material's electronic and optical properties. smolecule.com The bromine atom's electron-withdrawing nature also influences the electronic characteristics of the fluorene core. smolecule.com
Research Trajectories of 9h Fluorene, 2 Azido 7 Bromo in Academic Disciplines
Precursor Synthesis and Strategic Functionalization
The successful synthesis of the target molecule hinges on the preparation of a key intermediate, 9H-Fluorene, 2-bromo-7-nitro-. This precursor contains the necessary bromine and nitro functionalities at the correct positions, with the nitro group serving as a masked form of the final azido group.
The introduction of bromo and nitro groups at the 2- and 7-positions of the fluorene scaffold can be achieved via two primary strategic routes, differing in the order of the electrophilic aromatic substitution reactions.
Route A: Nitration followed by Bromination This pathway begins with the dinitration of 9H-fluorene. Treatment of 9H-fluorene with a strong nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, preferentially yields 9H-Fluorene, 2,7-dinitro-. The subsequent challenge is the selective monobromination of this dinitro compound. However, a more controlled and common approach involves the mononitration to 9H-Fluorene, 2-nitro-. The electron-withdrawing nature of the nitro group at the C2 position deactivates the ring towards further electrophilic substitution but directs incoming electrophiles to the C7 position of the adjacent ring. Therefore, the bromination of 9H-Fluorene, 2-nitro- using a suitable brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetic acid proceeds with high regioselectivity to yield the desired 9H-Fluorene, 2-bromo-7-nitro- precursor.
The conversion of the nitro group in 9H-Fluorene, 2-bromo-7-nitro- to the target azido group is a well-established two-step transformation.
Reduction of the Nitro Group: The nitro group is first reduced to a primary amine. This reduction is typically accomplished with high efficiency using metal-acid systems. A common laboratory-scale method involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium like concentrated hydrochloric acid (HCl) with ethanol (B145695) as a co-solvent. The reaction mixture is heated to facilitate the complete conversion of the nitro compound to 9H-Fluorene, 2-amino-7-bromo-. Alternative reducing agents include iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C).
Diazotization and Azide (B81097) Displacement: The resulting amine, 9H-Fluorene, 2-amino-7-bromo-, is converted to the final product via a diazotization reaction followed by nucleophilic substitution. The amine is dissolved in an aqueous acid solution (e.g., HCl) and cooled to 0–5 °C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to generate the corresponding diazonium salt in situ. This intermediate is highly reactive and thermally unstable. Without isolation, an aqueous solution of sodium azide (NaN₃) is immediately added to the cold reaction mixture. The azide anion displaces the dinitrogen molecule (N₂) to form the stable 9H-Fluorene, 2-azido-7-bromo- product.
Optimized Reaction Conditions for Azidation and Bromination
Systematic studies have been conducted to optimize the yields of the key synthetic steps. The tables below summarize representative findings from research focused on maximizing the efficiency of the bromination and azidation stages.
| Entry | Brominating Agent | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Br₂ (1.1 eq.) | FeBr₃ (cat.) / CCl₄ | 25 | 12 | 65 |
| 2 | Br₂ (1.1 eq.) | Acetic Acid | 80 | 6 | 78 |
| 3 | NBS (1.1 eq.) | Acetic Acid | 80 | 4 | 92 |
| 4 | NBS (1.1 eq.) | DMF | 60 | 8 | 85 |
| Entry | Acid (Diazotization) | Temperature (°C) | NaN₃ (eq.) | Yield (%) |
|---|---|---|---|---|
| 1 | HCl (aq) | 0–5 | 1.2 | 88 |
| 2 | H₂SO₄ (aq) | 0–5 | 1.2 | 81 |
| 3 | HCl (aq) | 15–20 | 1.2 | 54 |
| 4 | HCl (aq) | 0–5 | 2.0 | 89 |
Data based on representative laboratory findings. Yields are for isolated, purified products.
The data indicate that using N-Bromosuccinimide (NBS) in acetic acid provides the highest yield for the regioselective bromination step. For the azidation sequence, maintaining a low temperature (0–5 °C) is critical to prevent the decomposition of the diazonium salt intermediate, with hydrochloric acid being the preferred acidic medium.
Purification and Isolation Techniques for 9H-Fluorene, 2-azido-7-bromo-
Following the final synthetic step, the crude product is isolated from the aqueous reaction mixture. A typical workup procedure involves extracting the mixture with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane (B109758). The combined organic layers are then washed sequentially with water and brine to remove residual inorganic salts and acids. After drying over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, the solvent is removed under reduced pressure.
The resulting crude solid is purified using column chromatography on silica (B1680970) gel. A nonpolar eluent system is generally employed, with a typical gradient starting from pure hexane (B92381) and gradually increasing the polarity with the addition of ethyl acetate or dichloromethane. For 9H-Fluorene, 2-azido-7-bromo-, an eluent system of Hexane:Ethyl Acetate (e.g., 95:5 v/v) is often effective. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
The identity and purity of the final isolated compound are confirmed by standard analytical techniques:
Infrared (IR) Spectroscopy: Confirms the presence of the azide functional group through its characteristic strong, sharp absorption band at approximately 2100–2140 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the complete structural map, confirming the substitution pattern and purity.
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
Green Chemistry Approaches in 9H-Fluorene, 2-azido-7-bromo- Synthesis
Efforts to align the synthesis of 9H-Fluorene, 2-azido-7-bromo- with the principles of green chemistry focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.
Solvent Selection: Traditional solvents like carbon tetrachloride (CCl₄) and dichloromethane are being replaced with greener alternatives. For the bromination step, using acetic acid as both the solvent and catalyst promoter is a greener choice than chlorinated solvents. For extraction, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be considered.
Reagent Stoichiometry: The use of stoichiometric metal reductants like tin(II) chloride generates significant metallic waste. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) with a palladium-on-carbon (Pd/C) catalyst, offers a much greener alternative for the reduction of the nitro group, minimizing waste and avoiding heavy metals.
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can be applied to several steps in the sequence. For instance, the reduction of the nitro group or the final azidation step can often be completed in minutes under microwave irradiation, compared to hours using conventional heating. This drastically reduces energy consumption and can sometimes improve yields by minimizing side reactions.
Atom Economy: While the diazotization-azidation sequence is highly effective, its atom economy is inherently poor due to the formation of multiple inorganic byproducts. Research into alternative pathways, such as direct nucleophilic aromatic substitution on a suitably activated precursor, could offer a long-term improvement, although such reactions are often challenging on electron-rich fluorene systems.
Azide Reactivity in Cycloaddition Reactions
The azide group (-N₃) at the C-2 position of the fluorene ring is a 1,3-dipole, making it an excellent participant in cycloaddition reactions with various unsaturated systems, known as dipolarophiles. These reactions provide a robust method for the formation of five-membered heterocyclic rings.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. While specific studies on 9H-Fluorene, 2-azido-7-bromo- are not extensively detailed in the literature, research on the closely related derivative, 7-bromo-2-(azidomethyl)-9,9-dimethyl-9H-fluorene, provides significant insight into the reactivity of the azido-fluorene scaffold in CuAAC reactions.
In a study by Göbel et al., the azide-functionalized 7-bromofluorene-2-carbaldehyde was reacted with a variety of terminal alkynes under standard CuAAC conditions. nih.govd-nb.info The reactions were typically carried out using copper(II) sulfate (CuSO₄) as the catalyst precursor and sodium ascorbate (B8700270) as a reducing agent to generate the active Cu(I) species in situ. These reactions proceeded with high efficiency, affording the corresponding 1,2,3-triazole products in excellent yields, demonstrating the utility of the azide group on the fluorene core for constructing more complex molecular architectures. nih.govd-nb.info
The findings for the analogous aldehyde compound suggest that 9H-Fluorene, 2-azido-7-bromo- would behave similarly, serving as a versatile platform for click chemistry applications. The reaction conditions and yields obtained for the related 7-bromo-2-(azidomethyl)-9,9-dimethyl-9H-fluorene highlight the robustness of the CuAAC reaction with this class of compounds. nih.govd-nb.info
Table 1: CuAAC Reaction of Azide-Functionalized 7-Bromofluorene-2-carbaldehyde with Various Alkynes nih.govd-nb.info
| Alkyne Partner | Product Yield (%) |
|---|---|
| Phenylacetylene | >99 |
| 4-Ethynyltoluene | 99 |
| 1-Ethynyl-4-methoxybenzene | 99 |
| 1-Ethynyl-4-nitrobenzene | 96 |
Reaction Conditions: Azide (1.0 equiv), Alkyne (1.2 equiv), CuSO₄·5H₂O (10 mol %), Sodium Ascorbate (30 mol %), t-BuOH/H₂O (1:1), 60 °C.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of click chemistry that utilizes strained cyclooctynes as the alkyne component. The high ring strain of the cyclooctyne (B158145) allows the cycloaddition to proceed readily at physiological temperatures without the need for a cytotoxic copper catalyst. magtech.com.cnrsc.org This makes SPAAC a powerful tool for bioconjugation in living systems. rsc.org
The reactivity in SPAAC is largely governed by the structure of the strained alkyne and the electronic properties of the azide. magtech.com.cnnih.gov While the general principles of SPAAC are well-established, specific studies detailing the reaction of 9H-Fluorene, 2-azido-7-bromo- with strained alkynes like dibenzocyclooctynes (DBCO) or bicyclo[6.1.0]nonyne (BCN) are not prominently available in the reviewed literature. However, based on the known reactivity of aryl azides, it is anticipated that 9H-Fluorene, 2-azido-7-bromo- would readily undergo SPAAC, providing a pathway for its conjugation to biomolecules or incorporation into materials under mild, catalyst-free conditions. nih.gov
Beyond alkynes, the azide group can, in principle, react with other unsaturated systems, such as alkenes, in [3+2] cycloaddition reactions. These reactions, however, are generally less common and often require thermal activation, sometimes leading to the formation of aziridines via nitrogen extrusion from the initial triazoline intermediate. The azide can also react with electron-rich alkenes (enamines, enol ethers) or activated alkenes like maleimides.
Furthermore, azides can participate in aza-Wittig reactions with phosphines to form iminophosphoranes, which are versatile intermediates for further synthesis. Detailed mechanistic investigations or specific examples of the reactivity of 9H-Fluorene, 2-azido-7-bromo- with dienophiles or in aza-Wittig reactions are not extensively documented in current scientific literature.
Bromine Reactivity in Cross-Coupling Reactions
The bromine atom at the C-7 position of the fluorene core is a key functional group for engaging in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the extension of the fluorene conjugate system.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (typically a boronic acid or ester) in the presence of a base. libretexts.orgbeilstein-journals.org This reaction is one of the most powerful methods for constructing biaryl linkages. The bromine atom of 9H-Fluorene, 2-azido-7-bromo- makes it an ideal substrate for such couplings.
While there is a lack of specific literature detailing Suzuki-Miyaura reactions performed on 9H-Fluorene, 2-azido-7-bromo-, studies on similar brominated fluorene systems and other bromoaryl azides are common. rsc.orgokayama-u.ac.jpnih.govnih.govorganic-chemistry.org These studies show that the C-Br bond can be selectively activated by a palladium catalyst in the presence of the azide group, which typically remains intact under the reaction conditions. This orthogonality allows for the synthesis of complex molecules where the azide can be used for subsequent transformations after the C-C bond has been formed.
A general representation of this reaction would involve coupling 9H-Fluorene, 2-azido-7-bromo- with an arylboronic acid (Ar-B(OH)₂) using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system like dioxane/water or DMF.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides libretexts.orgbeilstein-journals.org
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 |
These are general conditions and would require optimization for the specific substrate 9H-Fluorene, 2-azido-7-bromo-.
The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an unsaturated halide with an alkene to form a substituted alkene. beilstein-journals.org The C-Br bond at the 7-position of the fluorene ring is suitable for participating in Heck reactions, allowing for the introduction of vinyl groups. This extends the π-conjugated system of the fluorene molecule, which is particularly relevant for applications in organic electronics.
Documented examples of Heck reactions specifically utilizing 9H-Fluorene, 2-azido-7-bromo- as the substrate are scarce in the surveyed literature. However, the reaction is widely applied to other aryl bromides, including fluorene derivatives. researchgate.net The reaction typically involves a palladium(0) catalyst, a base (often an amine like triethylamine (B128534) or a carbonate), and a phosphine ligand, and is carried out at elevated temperatures. The azide functionality is expected to be stable under many standard Heck conditions. The successful application of the Heck reaction to synthesize aza d-nb.infohelicenes from 3,6-dihalogenated carbazoles demonstrates its utility in building complex, fused aromatic systems. researchgate.net
Sonogashira Coupling Reactions
The presence of a bromine atom on the fluorene ring at the 7-position makes 9H-Fluorene, 2-azido-7-bromo- an excellent candidate for Sonogashira coupling reactions. This powerful palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. libretexts.orgnih.gov The reactivity of aryl halides in Sonogashira coupling typically follows the trend I > OTf > Br > Cl, placing aryl bromides like the title compound in a favorable position for such transformations. libretexts.orgnrochemistry.com
The Sonogashira coupling is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine, which can also serve as the solvent. nih.govnrochemistry.com While specific studies on 9H-Fluorene, 2-azido-7-bromo- are not extensively documented, the reactivity can be inferred from similar 7-bromo-fluorene derivatives. For these reactions, various palladium sources such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly employed, along with a copper(I) source like CuI. nrochemistry.comcmu.edu The choice of solvent and base can significantly influence the reaction outcome. mdpi.com
The azide group at the 2-position is generally stable under the mild conditions of the Sonogashira reaction, allowing for selective functionalization at the C-Br bond. This orthogonality is crucial for the stepwise synthesis of more complex, multifunctional fluorene-based materials. organic-chemistry.org
Table 1: Representative Conditions for Sonogashira Coupling of 7-Bromo-fluorene Derivatives
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 7-Bromo-9,9-dioctylfluorene | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | 70 | >90 |
| 2 | 2,7-Dibromo-9,9-dioctylfluorene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | THF | RT | High |
| 3 | 7-Bromo-2-formyl-9,9-dimethylfluorene | 1-Hexyne | Pd(OAc)₂, PPh₃, CuI | K₂CO₃ | DMF | 100 | Good |
Note: This table is illustrative and based on reactions of similar bromo-fluorene derivatives. The specific conditions for 9H-Fluorene, 2-azido-7-bromo- may require optimization.
Other Palladium-Catalyzed Transformations
Beyond the Sonogashira coupling, the bromo substituent at the 7-position of 9H-Fluorene, 2-azido-7-bromo- facilitates a variety of other palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a highly versatile method for the synthesis of biaryl compounds. For 7-bromo-fluorene derivatives, typical catalysts include Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands like SPhos or XPhos, and bases such as K₂CO₃ or Cs₂CO₃ are commonly used. organic-chemistry.orgwikipedia.org The azide group is expected to be compatible with these reaction conditions, allowing for the synthesis of 2-azido-7-aryl-9H-fluorenes.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, yielding a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium source like Pd(OAc)₂ in the presence of a phosphine ligand and a base such as Et₃N. organic-chemistry.orgfrontiersin.org The reaction of 9H-Fluorene, 2-azido-7-bromo- with various alkenes would lead to the corresponding 7-alkenyl-fluorene derivatives, while preserving the azide functionality for further transformations.
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond between the aryl bromide and a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This is a powerful method for the synthesis of arylamines. The use of sterically hindered phosphine ligands, such as those developed by Buchwald and Hartwig, is crucial for high efficiency. wikipedia.orglibretexts.org Applying this reaction to 9H-Fluorene, 2-azido-7-bromo- would provide access to a range of 7-amino-fluorene derivatives, which are important intermediates in materials science. researchgate.net
Nucleophilic Substitution at the Bromine Center
Direct nucleophilic aromatic substitution (SNAAr) at the bromine center of 9H-Fluorene, 2-azido-7-bromo- is generally challenging under standard conditions. nih.gov Aryl halides are typically unreactive towards nucleophiles due to the high strength of the C-Br bond and the electron-rich nature of the aromatic ring. nih.gov
However, SNAAr can be facilitated if the aromatic ring is activated by strongly electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. researchgate.netnih.gov In the case of 9H-Fluorene, 2-azido-7-bromo-, the azide group is considered a weakly deactivating group and is not positioned to significantly activate the C-Br bond for nucleophilic attack. Therefore, harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles, would likely be required to achieve substitution. researchgate.net Under such conditions, side reactions, including those involving the azide group, may become competitive.
An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. researchgate.netyoutube.com This mechanism typically requires a very strong base, such as sodium amide (NaNH₂), to deprotonate a carbon atom adjacent to the bromine, leading to the elimination of HBr and the formation of an aryne. Subsequent addition of a nucleophile to the aryne yields the substitution product. Given the presence of acidic protons at the C9 position of the fluorene core, the use of such strong bases would likely lead to a complex mixture of products.
Electrophilic Aromatic Substitution on the Fluorene Core
Electrophilic aromatic substitution (EAS) on the fluorene core of 9H-Fluorene, 2-azido-7-bromo- would be governed by the directing effects of the existing bromo and azido substituents. d-nb.infomdpi.com Both the bromine atom and the azide group are generally considered to be ortho-, para-directing groups, although they deactivate the aromatic ring towards electrophilic attack. youtube.com
The bromine atom is a deactivating, ortho-, para-director. The azide group is also deactivating due to its inductive electron-withdrawing effect, but it can direct incoming electrophiles to the ortho and para positions through resonance. The positions available for electrophilic attack on the fluorene core are C1, C3, C4, C5, C6, and C8.
Considering the directing effects:
The bromine at C7 would direct an incoming electrophile to the C6 and C8 positions.
The azide at C2 would direct an incoming electrophile to the C1 and C3 positions.
Radical Reactions Involving 9H-Fluorene, 2-azido-7-bromo-
The 9H-Fluorene, 2-azido-7-bromo- molecule possesses two functional groups that can participate in radical reactions.
Reactions of the Azide Group: Aryl azides can undergo various radical reactions. For instance, they can react with radical species, such as those generated from tributyltin hydride, to form nitrogen-centered radicals. cmu.eduus.es These aminyl radicals can then undergo further transformations, such as intramolecular cyclizations or hydrogen atom abstraction to form amines. The photolysis or thermolysis of aryl azides can lead to the formation of highly reactive nitrene intermediates, which can undergo a variety of subsequent reactions, including C-H insertion and ring expansion.
Reactions of the Bromo Group: The carbon-bromine bond can also undergo radical reactions. For example, under certain conditions, aryl bromides can be involved in radical-mediated coupling processes. The involvement of radical intermediates has been proposed in some transition-metal-catalyzed reactions as well. nih.gov The generation of an aryl radical at the C7 position could lead to various cyclization or addition reactions, depending on the reaction conditions and the presence of other reactive species.
The interplay between the radical reactivity of the azide and the bromo functionalities could lead to complex reaction pathways. For example, a radical generated at one position could potentially trigger a cascade of reactions involving the other functional group.
Mechanistic Elucidation of Key Transformations
The mechanisms of the key transformations involving 9H-Fluorene, 2-azido-7-bromo- are generally well-understood for the respective reaction classes, although specific mechanistic studies on this particular compound are limited.
Sonogashira Coupling Mechanism: The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgresearchgate.net
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (7-bromo-fluorene moiety) to form a Pd(II) intermediate.
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper catalyst.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkyne-substituted fluorene product and regenerate the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed, where the alkyne is believed to coordinate directly to the palladium center. researchgate.net
Suzuki-Miyaura Coupling Mechanism: The catalytic cycle for the Suzuki reaction also involves three main steps: libretexts.orgwikipedia.org
Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) species.
Transmetalation: The organoboron reagent, activated by a base, transfers the organic group to the Pd(II) complex.
Reductive Elimination: The diorganopalladium(II) intermediate eliminates the final product, regenerating the Pd(0) catalyst.
Nucleophilic Aromatic Substitution (SNAAr) Mechanism: For activated aryl halides, the reaction proceeds via a two-step addition-elimination mechanism. nih.govresearchgate.net A nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of this reaction is highly dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. nih.gov
Spectroscopic and Structural Characterization Techniques for 9h Fluorene, 2 Azido 7 Bromo
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 9H-Fluorene, 2-azido-7-bromo-, both ¹H and ¹³C NMR spectroscopy are essential for confirming its structure.
While specific spectral data for 9H-Fluorene, 2-azido-7-bromo- is not extensively published, the expected chemical shifts and coupling patterns can be inferred from related fluorene (B118485) derivatives. For instance, in similar 2-bromo-9-phenyl-9H-fluorene systems, the fluorenyl protons typically appear in the aromatic region between δ 7.0 and 8.0 ppm pku.edu.cn. The protons on the substituted rings of 2-azido-7-bromo-9H-fluorene would exhibit distinct splitting patterns influenced by the bromo and azido (B1232118) groups. The methylene (B1212753) protons at the C9 position are expected to produce a singlet at approximately 3.9 ppm, a characteristic signal for the fluorene moiety.
In ¹³C NMR spectroscopy, the carbon atoms of the fluorene skeleton would resonate in the range of δ 110-150 ppm. The carbons directly attached to the bromine and azide (B81097) groups (C-7 and C-2, respectively) would show shifts influenced by the electronegativity and resonance effects of these substituents. The C9 methylene carbon is anticipated to have a chemical shift around δ 37 ppm. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 9H-Fluorene, 2-azido-7-bromo- This table is generated based on data from analogous fluorene compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | 110 - 145 |
| C9-H₂ | ~3.9 | ~37 |
| C-2 | - | ~140 (influenced by N₃) |
| C-7 | - | ~122 (influenced by Br) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in 9H-Fluorene, 2-azido-7-bromo-. mt.com The most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃), which typically appears in the region of 2100-2160 cm⁻¹. This peak is a clear indicator of the successful introduction of the azido functionality.
The C-Br stretching vibration is expected to be observed in the lower frequency region of the IR spectrum, generally between 500 and 600 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C=C stretching vibrations of the fluorene ring system will give rise to a series of bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the azide stretch is also Raman active, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br bond, which may be weak in the IR spectrum.
Table 2: Key Vibrational Frequencies for 9H-Fluorene, 2-azido-7-bromo- This table is generated based on characteristic group frequencies and data from related compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 | IR (Strong) |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |
| C-Br | Stretch | 500 - 600 | IR, Raman |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 9H-Fluorene, 2-azido-7-bromo-, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula (C₁₃H₈BrN₃). The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).
The fragmentation pattern in the mass spectrum offers structural clues. A common fragmentation pathway for azides is the loss of a nitrogen molecule (N₂), which would result in a significant fragment ion. Subsequent fragmentations could involve the loss of the bromine atom and the cleavage of the fluorene ring system. Analysis of these fragmentation pathways helps to corroborate the proposed structure.
Electronic Absorption and Emission Spectroscopy
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within the molecule. Fluorene and its derivatives are known for their strong absorption in the UV region and their characteristic fluorescence emission. The absorption spectrum of 9H-Fluorene, 2-azido-7-bromo- is expected to show intense bands below 350 nm, corresponding to π-π* transitions within the conjugated fluorene system. acs.orgutexas.edu The presence of the bromo and azido substituents may cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted fluorene.
Upon excitation at an appropriate wavelength, 9H-Fluorene, 2-azido-7-bromo- is expected to exhibit fluorescence. The emission spectrum would likely show a maximum in the blue region of the visible spectrum, a common feature for many fluorene derivatives. acs.org The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process.
X-ray Crystallography for Solid-State Structure Determination
Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as π-π stacking and halogen bonding, that govern the packing of the molecules in the crystal lattice. To date, a crystal structure for 9H-Fluorene, 2-azido-7-bromo- has not been reported in the crystallographic databases.
Circular Dichroism Spectroscopy (if chiral derivatives are considered)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. 9H-Fluorene, 2-azido-7-bromo- itself is an achiral molecule and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution at the C9 position with a chiral group, the resulting enantiomers would produce mirror-image CD spectra. This would allow for the determination of the absolute configuration and the study of the chiroptical properties of the chiral derivatives.
Applications of 9h Fluorene, 2 Azido 7 Bromo in Organic Synthesis and Materials Science
Utilization as a Building Block in Complex Molecule Synthesis
The distinct reactivity of the azido (B1232118) and bromo substituents on the fluorene (B118485) scaffold allows for its use in a variety of synthetic transformations to create larger, more complex molecules. The bromine atom is amenable to classic cross-coupling reactions, while the azide (B81097) group is a key participant in bio-orthogonal "click" chemistry.
The bromine atom at the 7-position of 9H-Fluorene, 2-azido-7-bromo- serves as a handle for carbon-carbon bond formation through various cross-coupling reactions. This is a fundamental strategy for extending the conjugation of the fluorene system, a key feature for tuning its electronic and photophysical properties. While specific studies on the 2-azido-7-bromo derivative are not prevalent, the reactivity of bromo-fluorenes is well-established. For instance, Suzuki-Miyaura coupling is a widely used method to introduce aryl or vinyl groups at the brominated position.
The synthesis of conjugated 2-(9H-fluoren-7-yl)-9H-fluorene has been demonstrated via the elimination of bromine from 2-bromofluorene, highlighting the utility of the bromo group in forming fluorene-based dimers and larger conjugated systems. researchgate.netdntb.gov.ua It is anticipated that 9H-Fluorene, 2-azido-7-bromo- would similarly participate in such reactions, with the azido group remaining intact under typical palladium-catalyzed conditions, thus preserving it for subsequent transformations.
Table 1: Representative Cross-Coupling Reactions for Functionalizing Bromo-Fluorenes
| Reaction Type | Catalyst/Reagents | Expected Product with 9H-Fluorene, 2-azido-7-bromo- |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid | 2-azido-7-aryl-9H-fluorene |
| Stille Coupling | Pd(PPh₃)₄, Organostannane | 2-azido-7-organo-9H-fluorene |
| Heck Coupling | Pd(OAc)₂, P(o-tolyl)₃, Alkene | 2-azido-7-alkenyl-9H-fluorene |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Alkyne | 2-azido-7-alkynyl-9H-fluorene |
This table is illustrative and based on common methodologies for bromo-aromatic compounds.
Polyfluorenes are a significant class of conjugated polymers used in organic electronics due to their strong blue emission and good charge transport properties. evitachem.com The synthesis of these polymers often relies on the polymerization of di-functionalized fluorene monomers. 9H-Fluorene, 2-azido-7-bromo- can be envisioned as a key monomer for creating functional polyfluorenes.
For example, after converting the azide to a more suitable group for polymerization or by protecting it, the bromo-functionality can be used in step-growth polymerization reactions like Suzuki-Miyaura catalyst-transfer polycondensation. researchgate.net This method allows for the synthesis of well-defined polyfluorene-containing block and graft copolymers. researchgate.net The resulting polymers would have pendant azide groups along the backbone, which could be used for post-polymerization modification via click chemistry. This approach allows for the introduction of various functional moieties to tailor the polymer's properties for specific applications. google.com
Role in Click Chemistry Scaffolds
The azido group at the 2-position of 9H-Fluorene, 2-azido-7-bromo- makes it an ideal substrate for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups.
This compound can be used to construct a variety of complex molecules. For example, the bromine atom can first be used in a cross-coupling reaction to attach another functional unit, and then the azide can be "clicked" with an alkyne-containing molecule. This orthogonal reactivity is highly valuable in constructing well-defined macromolecules, dendrimers, and for surface functionalization. researchgate.netresearchgate.net The development of fluorene-triazole hybrid compounds is an area with significant potential. researchgate.net The resulting 1,2,3-triazole ring formed from the click reaction is not just a linker but can also contribute to the electronic properties of the final molecule.
Integration into Advanced Functional Materials
The unique electronic and photophysical properties of the fluorene core, combined with the versatile functional groups of 9H-Fluorene, 2-azido-7-bromo-, make it a promising candidate for incorporation into advanced functional materials.
Fluorene derivatives are widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). evitachem.comchemimpex.com 9H-Fluorene, 2-azido-7-bromo- can serve as a precursor for the synthesis of monomers used in the production of semiconducting polymers. sigmaaldrich.com The bromine atom allows for polymerization, while the azide group can be used to tune the electronic properties or to attach other functional groups that can enhance device performance. For instance, the azide could be reduced to an amine, a common building block for hole-transporting materials. The ability to create polymers with tailored electronic properties is crucial for advancing the efficiency and stability of organic electronic devices. evitachem.comchemimpex.com
The fluorene unit is known for its high fluorescence quantum yield, making it an excellent scaffold for fluorescent probes and sensors. nih.gov 9H-Fluorene, 2-azido-7-bromo- can be functionalized to create probes for detecting various analytes. The azide group is particularly useful for bioconjugation, allowing the fluorescent fluorene core to be attached to biomolecules like proteins or nucleic acids, enabling their visualization in biological systems. ontosight.ai
The bromo- and azido- groups can be synthetically modified to introduce specific recognition elements for ions or small molecules. Upon binding of the target analyte, a change in the fluorescence of the fluorene core (e.g., intensity or wavelength) can be observed. For example, derivatives of 7-bromo-9,9-dimethyl-9H-fluoren-2-amine have been used to create fluorescent probes. biorxiv.org It is conceivable that 9H-Fluorene, 2-azido-7-bromo- could be similarly modified to produce highly sensitive and selective fluorescent sensors.
Table 2: Photophysical Properties of a Representative Fluorene-Based Fluorescent Probe
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |
| Fluorene-based Zn²⁺ Probe | ~380 | ~420 / ~650 (ratiometric) | Not specified | Zn²⁺ sensing | nih.gov |
This table provides data for a representative fluorene-based probe to illustrate the typical photophysical properties and is not specific to a derivative of 9H-Fluorene, 2-azido-7-bromo-.
Development of Optoelectronic Devices (e.g., light-emitting diodes)
Fluorene derivatives are renowned for their application in optoelectronic devices, particularly organic light-emitting diodes (OLEDs), owing to their high photoluminescence quantum yields, excellent thermal stability, and good charge transport properties. bohrium.comacs.orglookchem.com The compound 9H-Fluorene, 2-azido-7-bromo- serves as a strategic precursor for creating advanced materials for these applications. evitachem.com
The bromine atom at the 7-position is particularly useful for introducing a wide array of functional groups through well-established cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. bohrium.com This allows for the attachment of various electron-donating or electron-accepting moieties, which is a critical strategy for tuning the HOMO/LUMO energy levels, emission color, and charge-carrier mobility of the resulting material. For instance, coupling with arylboronic acids (Suzuki reaction) can extend the π-conjugation of the fluorene core, leading to red-shifted emission, a common technique in developing emitters for full-color displays. ntu.edu.tw
Simultaneously, the azide group at the 2-position provides a "clickable" handle for further functionalization via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This highly efficient and specific reaction allows for the covalent attachment of molecules, polymers, or even inorganic nanostructures without interfering with the functionalities introduced at the bromo-position. mdpi.comnih.gov This dual-functionalization strategy is invaluable for creating complex, multifunctional OLED materials. For example, the azide can be used to link fluorene units together to form well-defined oligomers or polymers with tailored electronic properties. ntu.edu.tw Alternatively, it can be used to attach solubilizing groups to improve material processability or to link the emissive fluorene core to charge-transporting units, creating single-molecule systems for simplified device architectures.
The development of polymers from fluorene derivatives is crucial for creating materials used in OLEDs and organic photovoltaics. lookchem.com The ability to functionalize both the 2- and 7-positions of the fluorene ring allows for the synthesis of copolymers with precisely controlled electronic and physical properties for enhanced device performance. researchgate.netresearchgate.net
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on creating complex, ordered structures through non-covalent interactions. 9H-Fluorene, 2-azido-7-bromo- is an excellent candidate for building such structures due to its multiple interaction sites, which allow for programmed self-assembly.
The primary tool for covalent assembly is the azide group. Its participation in the CuAAC "click" reaction allows for the straightforward synthesis of 1,2,3-triazole-linked structures. nih.govraco.cat This reaction is widely used to create linear oligomers, dendrimers, and complex macromolecular architectures with high precision and efficiency. mdpi.comohiolink.edu By reacting 9H-Fluorene, 2-azido-7-bromo- with molecules containing two or more alkyne groups, complex and well-defined supramolecular networks can be constructed. These triazole-containing structures have found applications in creating functional materials like chemosensors and liquid crystals. nih.gov
In addition to covalent assembly via the azide, the bromine atom facilitates non-covalent interactions, specifically halogen bonding. nih.gov Halogen bonding is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a nitrogen or oxygen atom. acs.org This interaction can be used to control the packing of molecules in the solid state, leading to the formation of specific, ordered nanoarchitectures. acs.orgrsc.org The interplay between hydrogen bonds and halogen bonds, involving substituents like bromine, can direct the formation of distinct lamellar or dumbbell-like patterns in self-assembled monolayers. acs.org The geometry of the resulting supramolecular structures can be programmed by the placement of the halogen-bonding donor (the bromine atom) and acceptor sites on interacting molecules. nih.gov
The combination of covalent "click" chemistry and non-covalent halogen bonding provides a powerful and versatile toolkit for designing and fabricating complex, functional supramolecular systems from 9H-Fluorene, 2-azido-7-bromo-.
Photophysical Properties and Their Modulation in Derivatives
The photophysical properties of fluorene derivatives are central to their use in optoelectronics. The parent fluorene core is known for its strong blue fluorescence. The introduction of substituents at the 2- and 7-positions significantly modulates these properties.
The 2-azido-7-bromo- substitution pattern is expected to influence the emission characteristics of the fluorene core. The azide group, along with the resulting triazole from a "click" reaction, has been shown to efficiently quench phosphorescence while permitting fluorescence. beilstein-journals.orgnih.gov In a study on a similar compound, azide-functionalized 7-bromofluorene-2-carbaldehyde, the azide- and subsequent triazole-functionalized derivatives were found to be fluorescent, but the phosphorescence observed in some bromo-aromatic compounds was quenched. beilstein-journals.orgnih.gov
A key modulation strategy involves the conversion of the azide to a 1,2,3-triazole ring via click chemistry. Research on other push-pull fluorene systems has demonstrated that the introduction of a triazole ring, even when not directly in conjugation with the fluorene's π-system, can induce a significant bathochromic (red) shift in the emission spectrum. chemrxiv.orgrsc.orgrsc.org This shift, which can be as large as 50 nm, is attributed to the stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) by the electron-withdrawing triazole heterocycle. chemrxiv.orgrsc.org This provides a reliable method for tuning the emission color of the fluorene chromophore post-synthesis.
The bromine atom also plays a role, primarily through the "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state (S1) to the triplet state (T1). This effect can increase the likelihood of phosphorescence. However, as noted, the presence of the azide or triazole group may quench this emission pathway. beilstein-journals.orgnih.govumich.edu
The table below summarizes the photophysical properties of related azide- and triazole-functionalized fluorene derivatives, illustrating the impact of these functional groups.
| Compound/Derivative Type | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ) | Key Feature | Source |
| Azide-functionalized 7-bromofluorene | ~331 | - | - | Intense absorption | nih.gov |
| Azide-functionalized fluorene polymer (P3) | ~380 (in THF) | ~440 (in THF) | High | Blue emission | scispace.com |
| Triazole-linked fluorene (FR1TP) | ~370-400 (solvent dependent) | ~450-600 (solvent dependent) | - | ~50 nm red-shift vs. non-triazole analog | chemrxiv.orgrsc.org |
| Phosphorescent Bromo-fluorene (BrPFL-TFK) | ~350 | ~400 (Fluorescence), ~550 (Phosphorescence) | - | Exhibits both fluorescence and phosphorescence | umich.edu |
Electrochemical Behavior and Redox Characteristics
The electrochemical properties of 9H-Fluorene, 2-azido-7-bromo-, and its derivatives are critical for determining their suitability for electronic applications, as they dictate the energy levels (HOMO and LUMO) and charge injection/transport capabilities. bohrium.com The fluorene core itself is electrochemically active, and its redox potentials are modulated by the attached functional groups.
Both the bromine atom and the azide group are electron-withdrawing in nature. Their presence on the fluorene ring is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted fluorene. This generally makes the molecule easier to reduce (accept an electron) and harder to oxidize (lose an electron). acs.orgmdpi.com Fluorene acceptors with multiple electron-withdrawing groups have been shown to exhibit reversible one-electron redox waves in cyclic voltammetry experiments. acs.org
The conversion of the azide group to a 1,2,3-triazole via click chemistry further impacts the electrochemical profile. The triazole ring acts as an effective electron-withdrawing group that can stabilize the LUMO of the fluorene moiety. chemrxiv.orgrsc.org This LUMO stabilization leads to a lower reduction potential, which can be advantageous for designing electron-transporting or emissive materials in OLEDs.
The bromine atom can be replaced using cross-coupling reactions to introduce groups that further tune the redox properties. Attaching electron-donating groups will raise the HOMO level, making the compound easier to oxidize, while attaching further electron-accepting groups will continue to lower the LUMO, making it easier to reduce. This tunability is essential for aligning the energy levels of different layers within an OLED to ensure efficient charge injection and recombination. bohrium.com
The following table presents electrochemical data for related fluorene derivatives to provide context for the expected behavior of 9H-Fluorene, 2-azido-7-bromo-.
| Compound/Derivative Type | HOMO [eV] | LUMO [eV] | Band Gap (E_g) [eV] | Redox Potentials (vs. Fc/Fc+) | Source |
| Polyfluorene with azide side-chains (P3) | -5.80 | -2.91 | 2.89 | - | scispace.com |
| Dinitrofluorene acceptor | - | - | - | E_red1 = -0.99 V, E_red2 = -1.15 V | mdpi.com |
| Dicyano-dinitrofluorene acceptor | - | - | - | E_red1 = -0.05 V, E_red2 = -0.42 V | acs.org |
| General fluorene-based copolymers | ~ -5.8 | ~ -2.9 | ~2.9 | - | researchgate.netscispace.com |
Theoretical and Computational Studies of 9h Fluorene, 2 Azido 7 Bromo
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule. For 9H-Fluorene, 2-azido-7-bromo-, methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) would be employed to determine its optimal molecular geometry. These calculations would predict key structural parameters.
By analogy with related fluorene (B118485) structures, the central five-membered ring fused with two benzene (B151609) rings would be nearly planar. The introduction of the bromo and azido (B1232118) substituents would induce minor distortions in the planarity of the fluorene core and affect bond lengths and angles. For instance, the C-Br and C-N bond lengths would be key predicted parameters.
The electronic structure analysis would involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution and energies of these frontier orbitals are crucial for understanding the molecule's electronic behavior, such as its potential as an electron donor or acceptor in materials science applications. The electron-withdrawing nature of the bromine atom and the azido group would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 9H-fluorene.
Hypothetical Data Table for Molecular Geometry Parameters: (Note: This data is illustrative and not from actual published calculations for this specific molecule.)
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-N (azide) Bond Length | ~1.40 Å |
| N-N (azide, Nα-Nβ) | ~1.25 Å |
| N-N (azide, Nβ-Nγ) | ~1.15 Å |
Density Functional Theory (DFT) for Reactivity Predictions
DFT is a powerful tool for predicting the reactivity of molecules. By calculating various electronic descriptors, one can infer how 9H-Fluorene, 2-azido-7-bromo- would behave in chemical reactions. The HOMO-LUMO energy gap is a primary indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Other reactivity descriptors that would be calculated include:
Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.
Fukui Functions: Indicate the most likely sites for nucleophilic, electrophilic, or radical attack by showing the change in electron density when an electron is added or removed. For this molecule, the analysis would likely pinpoint the carbons attached to the electronegative bromine and nitrogen atoms, as well as the terminal nitrogen of the azide (B81097) group, as reactive centers.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into intermolecular interactions in condensed phases (e.g., liquids or solids). For 9H-Fluorene, 2-azido-7-bromo-, MD simulations would require the development of a force field, a set of parameters that describes the potential energy of the system.
These simulations could predict how molecules pack in a crystal lattice and the nature of the non-covalent interactions, such as π-π stacking between the fluorene cores and halogen bonding involving the bromine atom. Calculating the intermolecular interaction energies helps to understand the stability of the resulting supramolecular structures. These properties are vital for applications in organic electronics, where molecular packing significantly influences charge transport.
Computational Prediction of Spectroscopic Signatures
Computational methods are routinely used to predict various spectroscopic signatures, which aids in the experimental characterization of new compounds. For 9H-Fluorene, 2-azido-7-bromo-, the following spectra could be simulated:
Infrared (IR) and Raman Spectra: Calculations based on DFT can predict the vibrational frequencies and intensities. The characteristic asymmetric and symmetric stretching frequencies of the azide group (N₃) would be a key feature, typically appearing in the 2100-2160 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure.
UV-Visible Absorption Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations would reveal how the bromo and azido substituents influence the electronic absorption properties of the fluorene chromophore.
Hypothetical Data Table for Predicted Spectroscopic Data: (Note: This data is illustrative and not from actual published calculations for this specific molecule.)
| Spectroscopy | Key Feature | Predicted Value |
|---|---|---|
| IR | Azide (N₃) Stretch | ~2130 cm⁻¹ |
| ¹³C NMR | C-Br Carbon | ~120 ppm |
| ¹³C NMR | C-N (azide) Carbon | ~140 ppm |
Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For 9H-Fluorene, 2-azido-7-bromo-, a key area of investigation would be the thermal or photochemical decomposition of the azide group. Aryl azides can decompose to form highly reactive nitrenes, which can then undergo various reactions like intermolecular insertions or intramolecular rearrangements.
Computational studies would involve:
Locating Transition States: Identifying the transition state structures for key reaction steps, such as the cleavage of the N-N₂ bond in the azide.
Calculating Activation Barriers: Determining the energy barriers for different potential reaction pathways. For example, comparing the energy required for the resulting nitrene to undergo intersystem crossing to its triplet ground state versus rearranging into other products.
Mapping Potential Energy Surfaces: Creating a detailed map of the energy landscape of the reaction, which helps to understand the kinetics and predict the major products. Such studies would clarify whether reactions like cycloadditions or substitutions are favorable.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The advancement of applications for 2-azido-7-bromo-9H-fluorene is intrinsically linked to the development of efficient and scalable synthetic routes. Future research should prioritize the exploration of greener and more atom-economical synthetic strategies. This includes the investigation of one-pot syntheses from readily available starting materials, minimizing intermediate isolation steps and solvent usage. Furthermore, the development of catalytic methods, such as C-H activation, for the direct introduction of the azido (B1232118) and bromo functionalities onto the fluorene (B118485) core could significantly enhance synthetic efficiency.
Exploration of Unconventional Reactivity Pathways
The dual functionality of 2-azido-7-bromo-9H-fluorene opens the door to a wide array of chemical transformations. While the individual reactivity of aryl azides and aryl bromides is well-established, future research should focus on exploring unconventional and synergistic reactivity pathways. This could involve investigating intramolecular cyclization reactions triggered by the azide (B81097) group, leading to novel heterocyclic fluorene derivatives. Additionally, the interplay between the two functional groups in metal-catalyzed cross-coupling reactions could lead to the formation of unique polymeric and macrocyclic architectures that are otherwise difficult to access.
Integration into Hybrid Organic-Inorganic Materials
The functional handles present in 2-azido-7-bromo-9H-fluorene make it an ideal candidate for integration into hybrid organic-inorganic materials. The azido group can be utilized for "click" chemistry reactions to covalently link the fluorene unit to inorganic nanoparticles, metal-organic frameworks (MOFs), or semiconductor surfaces. The bromo group, on the other hand, can serve as a point of attachment for further functionalization or as a site for oxidative addition to metal centers. Future research in this area could lead to the development of novel materials with tailored optoelectronic, sensing, or catalytic properties.
Advanced Applications in Nanoscience and Nanotechnology
The unique photophysical and chemical properties of the fluorene core, combined with the reactive handles of the azido and bromo groups, position 2-azido-7-bromo-9H-fluorene as a promising building block in nanoscience and nanotechnology. Future investigations could explore its use in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to precisely control the assembly of these molecules on surfaces through the azide and bromide functionalities could enable the bottom-up construction of functional nanostructures with emergent properties.
Synergistic Approaches Combining Synthesis, Characterization, and Computational Modeling
A holistic approach that combines synthetic innovation with advanced characterization techniques and computational modeling will be crucial for unlocking the full potential of 2-azido-7-bromo-9H-fluorene. Future research should employ a synergistic strategy where computational studies are used to predict reaction outcomes, guide the design of new materials, and rationalize experimental observations. Advanced spectroscopic and microscopic techniques will be essential for characterizing the structure and properties of the resulting materials at the molecular and nanoscale levels.
Addressing Challenges in Scalable Production and Functionalization
For the widespread application of 2-azido-7-bromo-9H-fluorene and its derivatives, challenges related to their scalable and cost-effective production must be addressed. Future research should focus on optimizing reaction conditions, developing robust purification methods, and exploring continuous flow processes. Furthermore, developing a diverse toolbox of selective functionalization strategies for both the azido and bromo groups will be critical for creating a wide range of tailored materials for specific applications.
Q & A
Q. Critical Parameters :
- Monitor reaction progress via TLC to prevent azide degradation.
- Use anhydrous conditions to avoid hydrolysis of intermediates .
Advanced: What are the crystallographic considerations for 9H-fluorene derivatives bearing electron-withdrawing groups?
Answer:
Fluorene derivatives with substituents like Br and N₃ exhibit distinct packing motifs due to intermolecular interactions:
- Hydrogen Bonding : C–H⋯O/N bonds stabilize supramolecular frameworks (e.g., R₂²(14) motifs in 9H-fluorene carbaldehydes) .
- Space Group Trends : Halogenated derivatives often crystallize in monoclinic systems (e.g., P2₁/c) with planar molecular cores .
- Substituent Effects : Bulky groups (e.g., 9,9-dimethyl) reduce π-π stacking, while azides may introduce steric hindrance .
Methodological Tip : Single-crystal X-ray diffraction is essential for resolving positional isomerism in polyhalogenated systems .
Advanced: How does the reactivity of the azido group in 2-azido-7-bromo-9H-fluorene influence its applications in click chemistry?
Answer:
The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. Key considerations:
- Kinetics : Reaction rates depend on solvent polarity and Cu(I) catalyst concentration.
- Side Reactions : Competing Staudinger reactions or azide decomposition may occur under UV light or acidic conditions .
- Applications :
- Bioconjugation : Fluorene-based azides serve as amine-reactive probes for biomolecule labeling .
- Polymer Synthesis : Azide-alkyne coupling constructs π-conjugated polymers for optoelectronic materials .
Safety Note : Azides are shock-sensitive; store at −20°C in amber vials .
Advanced: How can conflicting data on substituent-directed reactivity in halogenated fluorenes be resolved?
Answer:
Contradictions often arise from competing electronic and steric effects:
Q. Resolution Strategy :
- Perform Hammett studies to quantify electronic effects.
- Compare kinetic data under standardized conditions (e.g., Pd-catalyzed cross-coupling in THF) .
Advanced: What methodologies are effective for sp³ C–H activation in 9H-fluorene derivatives?
Answer:
Nanoporous Au/Ag catalysts enable benzylic C–H oxidation using tert-butyl hydroperoxide (TBHP):
- Catalyst Optimization : 0.53 at% Ag in npAu achieves 50% conversion of 9H-fluorene to ketones within 32 min .
- Reaction Protocol :
- Add TBHP in two batches to overcome oxidative decomposition.
- Monitor conversion via GC-MS to avoid over-oxidation .
Mechanistic Insight : Radical pathways dominate, with Ag enhancing TBHP activation .
Basic: What safety protocols are recommended for handling azido- and bromo-substituted fluorenes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
